1-(3,4-Dihydroxyphenyl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dihydroxyphenyl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is 317.04702701 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvatochromism and Molecular Interactions
Research on hydrophilically functionalized aromatic amino ketones, containing furan and thiophene rings, highlights the study of solvatochromism and molecular interactions. Such compounds are synthesized to understand the behavior in different solvents based on polarity and hydrogen bonding ability, potentially applicable in dye, sensor, and organic electronic materials development (El-Sayed et al., 2003).
Crystal Structure Analysis
The study of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, involving detailed crystal structure analysis, demonstrates the significance of molecular geometry in understanding compound interactions and stability. Such analyses are crucial for designing compounds with specific properties, including pharmaceuticals and materials science applications (Kesternich et al., 2010).
Antifungal Activity
Compounds featuring 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs have been synthesized and evaluated for their antifungal activity. These studies highlight the potential use of similar compounds in developing new antifungal agents, which could be extended to the research on 1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone (Terzioğlu Klip et al., 2010).
Optical Properties
The synthesis and study of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, focusing on their UV-vis absorption and fluorescence spectra, indicate potential applications in optoelectronic devices and fluorescence sensing. This research direction could be relevant for similar compounds with specific substituents that influence optical properties (Liu et al., 2010).
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-9-4-3-8(6-10(9)19)11(20)7-22-14-15-13(16-17-14)12-2-1-5-21-12/h1-6,18-19H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRCAUJGAQEAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.